molecular formula C7H6ClN3O B8346736 4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

Cat. No.: B8346736
M. Wt: 183.59 g/mol
InChI Key: SKPFYARNDNVQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-6-methylfuro[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C7H6ClN3O/c1-3-2-4-5(8)10-7(9)11-6(4)12-3/h2H,1H3,(H2,9,10,11)

InChI Key

SKPFYARNDNVQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)N=C(N=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 80 ml t-butanol and 60 ml water was added 6.0 g of 4,6-dichloro-5-(2-propynyl)-2-pyrimidinamine followed by 30 ml of 2N sodium hydroxide. After heating to reflux (ca 70°) for 20 hours, the mixture was cooled and the solid product was collected by filtration. The yield of product was 1.8 g, m.p. 255°-257°. An NMR (60 MHz) spectrum in trifluoroacetic acid solution exhibited absorptions at 2.8 (doublet) and 6.6 (triplet) ppm in a 3 to 1 ratio indicating the title compound.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
4,6-dichloro-5-(2-propynyl)-2-pyrimidinamine
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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